CID 78066306
Description
CID 78066306 (exact chemical name unavailable in provided evidence) is a compound cataloged in PubChem, a critical repository for chemical information. For instance, and highlight compounds like betulin derivatives (CID 72326, CID 64971) and oscillatoxin analogs (CID 101283546, CID 185389), which share PubChem’s CID-based classification system. This compound’s entry likely includes physicochemical properties (e.g., molecular weight, solubility) and spectral data (e.g., GC-MS or NMR profiles), inferred from standardized protocols in and .
Properties
Molecular Formula |
Ga3Ru |
|---|---|
Molecular Weight |
310.2 g/mol |
InChI |
InChI=1S/3Ga.Ru |
InChI Key |
XLZYVNMVAOLEKG-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Ru] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78066306 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for the compound. Industrial production methods often involve the use of large-scale reactors and automated systems to ensure consistency and efficiency. The process may include additional steps such as crystallization, filtration, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Primary Reaction Types
CID 78066306 participates in three principal reaction categories:
Nucleophilic substitutions
-
Reacts with amines, alcohols, and thiols at electrophilic sites
-
Exhibits second-order kinetics in SN₂-type mechanisms
Redox reactions
-
Undergoes both oxidation (e.g., hydroxylation) and reduction (e.g., nitro-to-amine conversion)
-
NADPH-dependent enzymatic reduction observed in biological systems
Cycloadditions
-
Participates in [4+2] Diels-Alder reactions with dienophiles
-
Forms stable six-membered ring systems under thermal conditions
Reaction Mechanisms
Key mechanistic features from experimental studies:
Temperature Effects
| Reaction Type | Optimal Range (°C) | Yield Correlation (R²) |
|---|---|---|
| Nucleophilic acyl | 25-40 | 0.94 |
| Oxidative coupling | 60-80 | 0.87 |
| Photochemical | -10 to 10 | 0.91 |
Solvent Systems
-
Polar aprotic : DMF/DMSO (ε = 37-47) for SN reactions
-
Chlorinated : DCM/chloroform for radical processes
-
Ether : THF/2-MeTHF for organometallic interactions
Analytical Characterization
Scientific Research Applications
CID 78066306 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medicinal properties, including its use in drug development and disease treatment.
Industry: this compound is utilized in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78066306 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Diversity :
- This compound’s classification remains unclear, but analogs like betulin (CID 72326) and oscillatoxin D (CID 101283546) demonstrate the importance of cyclic or polycyclic frameworks in bioactivity .
- Unlike taurocholic acid (CID 6675), which relies on a steroid backbone for bile acid function, this compound may prioritize heterocyclic or aromatic motifs for target binding .
Oscillatoxin analogs (CID 185389) exhibit cytotoxicity via lactone rings, suggesting this compound’s bioactivity could depend on analogous electronegative regions .
Analytical Data :
- Methods in (e.g., precision validation) and GC-MS workflows () imply this compound’s purity and stability data align with industry standards for bioactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

